Arginine-Valine-Glutamine can be derived from various sources, including natural proteins and synthetic methods. It belongs to the class of peptides, which are short chains of amino acids linked by peptide bonds. Peptides like Arg-Val-Gln are often classified based on their biological activity, structural characteristics, or their role in metabolic processes.
The synthesis of Arg-Val-Gln can be achieved through several methods, including:
In SPPS, protecting groups such as Fmoc (9-fluorenylmethoxycarbonyl) are commonly used to shield reactive side chains during synthesis. The final product can be cleaved from the resin using trifluoroacetic acid or other cleavage agents . The purity and identity of Arg-Val-Gln can be confirmed using high-performance liquid chromatography (HPLC) and mass spectrometry.
The molecular structure of Arg-Val-Gln consists of three amino acids linked by peptide bonds:
The molecular formula for Arg-Val-Gln is , with a molecular weight of approximately 270.33 g/mol.
Arginine-Valine-Glutamine can participate in various chemical reactions:
Reactions involving Arg-Val-Gln can be monitored using techniques such as HPLC or LC-MS to assess purity and yield.
The mechanism of action for Arg-Val-Gln mainly involves its role in signaling pathways and cellular functions:
Studies have shown that arginine-containing peptides can enhance nitric oxide production, influencing vascular functions and immune responses.
Arginine-Valine-Glutamine has several applications in scientific research:
The biosynthesis of Arg-Val-Gln occurs primarily through ribosomal peptide assembly within living cells. This process involves the sequential addition of amino acids via aminoacyl-tRNA synthetases and peptidyl transferase activity on ribosomes. The tripeptide assembly initiates with arginine activation by arginyl-tRNA synthetase, forming Arg-tRNA^Arg^ at the expense of ATP. This activated arginine is transferred to the P-site of the ribosome, where valine-tRNA^Val^ (activated by valyl-tRNA synthetase) occupies the A-site. Peptide bond formation between Arg and Val is catalyzed by peptidyl transferase, generating an Arg-Val dipeptidyl-tRNA intermediate. Glutamine-tRNA^Gln^ subsequently enters the A-site, enabling formation of the final Arg-Val-Gln tripeptide through another peptidyl transferase reaction [9].
Non-ribosomal synthesis, while less common for this specific tripeptide, may occur through proteolytic processing of larger precursor proteins. Enzymes like trypsin (which cleaves after arginine residues) and prolyl endopeptidases contribute to generating peptide fragments containing the Arg-Val-Gln sequence. The kinetic parameters of key enzymes involved in Arg-Val-Gln formation are summarized below:
Table 1: Enzymatic Parameters in Arg-Val-Gln Biosynthesis
Enzyme | Reaction Catalyzed | Km (μM) | Optimal pH | Cofactor Requirement |
---|---|---|---|---|
Arginyl-tRNA synthetase | Arg + tRNA + ATP → Arg-tRNA | 15-30 | 7.5-8.0 | Mg²⁺, ATP |
Peptidyl transferase | Peptide bond formation | N/A | 7.0-7.5 | Ribosomal RNA |
Trypsin | Cleaves C-terminal to Arg/Lys | 500-1000 | 7.5-8.5 | Ca²⁺ (stabilization) |
Arg-Val-Gln serves as a structural motif within larger bioactive peptides. Most notably, it constitutes positions 14-16 in human adrenomedullin (Tyr-Arg-Gln-Ser-Met-Asn-Asn-Phe-Gln-Gly-Leu-Arg-Ser-Phe-Gly-Cys-Arg-Phe-Gly-Thr-Cys-Thr-Val-Gln-Lys-Leu-Ala-His-Gln-Ile-Tyr-Gln-Phe-Thr-Asp-Lys-Asp-Lys-Asp-Asn-Val-Ala-Pro-Arg-Ser-Lys-Ile-Ser-Pro-Gln-Gly-Tyr-NH₂), a potent 52-amino acid peptide hormone involved in vasodilation and blood pressure regulation [7]. The tripeptide's positioning within the N-terminal region of adrenomedullin suggests potential involvement in receptor recognition, though conformational studies indicate its partial burial within the peptide structure.
This tripeptide sequence also appears in maxadilan (Cys-Asp-Ala-Thr-Cys-Gln-Phe-Arg-Lys-Ala-Ile-Asp-Asp-Cys-Gln-Lys-Gln-Ala-His-His-Ser-Asn-Val-Leu-Gln-Thr-Ser-Val-Gln-Thr-Thr-Ala-Thr-Phe-Thr-Ser-Met-Asp-Thr-Ser-Gln-Leu-Pro-Gly-Asn-Ser-Val-Phe-Lys-Glu-Cys-Met-Lys-Gln-Lys-Lys-Lys-Glu-Phe-Lys-Ala), a 61-amino acid vasodilatory peptide from sand fly saliva [7]. In maxadilan, Arg-Val-Gln (positions 35-37) resides in a region critical for receptor interaction.
Table 2: Bioactive Peptides Containing Arg-Val-Gln Sequence
Peptide | Origin | Full Sequence Region Containing Arg-Val-Gln | Biological Function |
---|---|---|---|
Adrenomedullin | Human (hormone) | Cys¹⁶-Arg-Phe-Gly-Thr-Cys²¹-Thr-Val²⁴-Gln... | Vasodilation, cAMP regulation |
Maxadilan | Lutzomyia longipalpis (sand fly) | ...Thr³³-Ser-Met-Asp-Thr-Ser-Gln³⁸-Leu... (Val³⁶-Gln³⁷) | Potent vasodilation, PAC1 receptor agonist |
Hypothetical bioactive fragments | Food protein hydrolysates | Isolated tripeptide | Potential ACE inhibition, antioxidant |
Arg-Val-Gln occurs naturally in dietary proteins, particularly those rich in arginine and glutamine residues. Significant sources include:
Absorption dynamics follow length-dependent transport mechanisms. As a tripeptide, Arg-Val-Gln can be absorbed intact via the PepT1 (SLC15A1) transporter in the small intestine, though with lower efficiency than dipeptides. In vivo studies demonstrate a clear absorption hierarchy: dipeptides > tripeptides > tetrapeptides [10]. Once absorbed, plasma appearance occurs within 15-30 minutes, with peak concentrations dependent on protein source due to matrix effects influencing proteolytic release rates. Casein-based peptides show more sustained release compared to rapidly digested plant proteins.
Table 3: Absorption Kinetics of Arg-Val-Gln from Different Dietary Sources
Protein Source | Proteolytic Enzyme | Intact Tripeptide Detected in Intestinal Lumen (%) | Time to Peak Plasma Concentration (min) | Relative Bioavailability Index |
---|---|---|---|---|
Casein | Trypsin + chymotrypsin | 42 ± 5 | 45 ± 8 | 1.00 (reference) |
Corn gluten meal | Trypsin | 18 ± 3 | 90 ± 12 | 0.38 ± 0.05 |
Soybean isolate | Thermolase | 29 ± 4 | 60 ± 10 | 0.65 ± 0.07 |
Whey protein | Pepsin + trypsin | 12 ± 2 | 30 ± 5 | 0.92 ± 0.09 |
The metabolic stability of Arg-Val-Gln is governed by susceptibility to specific exo- and endopeptidases. Key degradation pathways include:
Degradation occurs primarily in the intestinal lumen and serum, with significant interindividual variation due to microbiome-derived proteases. Mass spectrometry analyses of proteolytic digests reveal major cleavage sites between Arg¹-Val² (35% of total cleavage) and Val²-Gln³ (60%), with minor hydrolysis at the Val C-terminus (5%) [4]. Inhibition studies show that antipain (a cysteine protease inhibitor) and 4-(2-aminoethyl) benzenesulfonyl fluoride (AEBSF) (serine protease inhibitor) reduce degradation by 65% and 45%, respectively, indicating involvement of multiple enzyme classes.
Table 4: Proteolytic Degradation Parameters for Arg-Val-Gln
Enzyme | Cleavage Site | Km (μM) | kcat (s⁻¹) | Primary Inhibitors | Tissue/Compartment Specificity |
---|---|---|---|---|---|
Aminopeptidase N (APN) | Arg¹↓Val² | 97 ± 12 | 45 ± 3 | Bestatin, Actinonin | Brush border membrane, serum |
Prolyl endopeptidase (PEP) | (Weak activity) | 3200 ± 310 | 0.8 ± 0.1 | Z-Pro-prolinal | Cytosol, neuronal tissue |
Glutamine endoprotease | ↓Gln³ (C-term) | 611 ± 28* | 1.5 ± 0.2* | Antipain, AEBSF | Dental plaque, oral microbiota |
Dipeptidyl peptidase IV | Arg-Val↓Gln | 180 ± 25 | 22 ± 2 | Sitagliptin, Vildagliptin | Serum, endothelial cells |
*Values for Gly-Gly-Gln-pNA as substrate
CAS No.: 15751-45-8
CAS No.: 1129-89-1
CAS No.:
CAS No.: